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Compound of Interest

Compound Name: Dibromodifluoromethane

Cat. No.: B1204443

This guide provides an in-depth overview of the spectroscopic data for
Dibromodifluoromethane (CBrzF2z), a compound of interest in various chemical research and
development sectors. The document details infrared (IR), Raman, and nuclear magnetic
resonance (NMR) spectroscopic data, along with the experimental protocols for their
acquisition. This information is critical for the identification, characterization, and quality control
of Dibromodifluoromethane.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of
Dibromodifluoromethane exhibits characteristic absorption bands corresponding to the
stretching and bending of its carbon-bromine and carbon-fluorine bonds.

IR Spectral Data
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Wavenumber (cm—?) Assignment Intensity
1195 C-F asymmetric stretch Strong
1125 C-F symmetric stretch Strong
680 C-Br asymmetric stretch Medium
590 C-Br symmetric stretch Medium
350 F-C-F bending (scissoring) Weak
280 Br-C-Br bending (scissoring) Weak
240 F-C-Br bending (rocking) Weak
180 F-C-Br bending (wagging) Weak

Note: Peak positions can vary slightly depending on the experimental conditions and the phase
of the sample.

Experimental Protocol for IR Spectroscopy

A common method for obtaining the IR spectrum of a liquid sample like
Dibromodifluoromethane is through the use of attenuated total reflectance (ATR) or by
creating a thin film between salt plates.[1][2][3]

Methodology: Thin Film between Salt Plates

o Sample Preparation: A single drop of liquid Dibromodifluoromethane is placed on the
polished surface of a salt plate (e.g., NaCl or KBr).[1][4][2] A second salt plate is then
carefully placed on top to create a thin, uniform liquid film.[1][4][2]

e Instrument Setup: The salt plate "sandwich" is mounted in the sample holder of an FTIR

spectrometer.

o Data Acquisition: A background spectrum of the clean, empty salt plates is recorded.
Subsequently, the spectrum of the sample is acquired. The instrument is typically set to scan
the mid-infrared range (4000-400 cm™1).[3]
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o Data Processing: The final spectrum is obtained by subtracting the background spectrum
from the sample spectrum.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy by probing
molecular vibrations that result in a change in polarizability.

Raman Spectral Data

Raman Shift (cm~?) Assignment Intensity
1085 C-F symmetric stretch Medium
590 C-Br symmetric stretch Strong
350 F-C-F bending (scissoring) Medium
280 Br-C-Br bending (scissoring) Strong
240 F-C-Br bending (rocking) Weak
180 F-C-Br bending (wagging) Weak

Note: Peak positions and intensities can be influenced by the excitation wavelength and other
experimental parameters.

Experimental Protocol for Raman Spectroscopy

The Raman spectrum of liquid Dibromodifluoromethane can be obtained using a standard
Raman spectrometer with a liquid sample holder.[5][6][7][8]

Methodology:

o Sample Preparation: The liquid sample is placed in a quartz or glass cuvette. Aqueous
solutions can be readily analyzed by Raman spectroscopy as water is a weak Raman
scatterer.[5]

 Instrument Setup: The cuvette is placed in the sample compartment of the Raman
spectrometer. A laser (e.g., Nd:YAG at 1064 nm or a frequency-doubled Nd:YAG at 532 nm)
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is used as the excitation source.[5][8] The scattered light is collected, typically at a 90° or
180° (backscattering) geometry.[7][8]

o Data Acquisition: The spectrum is recorded by scanning a range of Raman shifts (e.g., 100-
3500 cm™1).

» Data Processing: The raw data is processed to remove background fluorescence and to
correct for instrument response.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic
nuclei. For Dibromodifluoromethane, 13C and °F NMR are particularly informative.

13C NMR Spectral Data

Chemical Shift (o
(©) Coupling Constant

Nucleus in ppm (relative to Multiplicity .
(J) in Hz
TMS)
13C ~25 Triplet JC-F = 350 Hz

Note: The chemical shift can be solvent-dependent. The triplet multiplicity arises from the
coupling of the carbon nucleus with the two equivalent fluorine nuclei.

°F NMR Spectral Data
Chemical Shift (8) in ppm o
Nucleus . Multiplicity
(relative to CFCls)

19F ~-8.5 Singlet

Note: The 1°F chemical shift is a sensitive probe of the electronic environment.[9] The two
fluorine atoms are chemically and magnetically equivalent, resulting in a single resonance.

Experimental Protocol for NMR Spectroscopy

The following outlines a general procedure for acquiring 13C and °F NMR spectra of
Dibromodifluoromethane.[10][11][12][13][14]
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Methodology:

o Sample Preparation: A solution of Dibromodifluoromethane is prepared by dissolving it in a
deuterated solvent (e.g., CDCIs) in a standard NMR tube.[10] Tetramethylsilane (TMS) or
another appropriate internal standard may be added for chemical shift referencing.

e Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is
shimmed to achieve homogeneity.[10][15] For 13C NMR, the spectrometer is tuned to the 13C
frequency, and for 1°F NMR, to the 1°F frequency.

o Data Acquisition:

o 18C NMR: A standard proton-decoupled pulse sequence is typically used to obtain a singlet
for each unique carbon, though in this case, the C-F coupling will still be present.[10][12]
To obtain a quantitative spectrum, a longer relaxation delay (at least 5 times the longest
T1) and inverse-gated decoupling should be employed.[10][12]

o 1F NMR: A simple pulse-acquire sequence is generally sufficient.[11] An appropriate
spectral width must be chosen to encompass the expected chemical shift range.[14]

o Data Processing: The acquired free induction decay (FID) is Fourier transformed, and the
resulting spectrum is phased and baseline corrected.[10][11] The chemical shifts are
referenced to the internal standard.[10]

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described
above.

Data Processing

Acquire sample Subtract background Obtain final
spectrum from sample spectrum IR spectrum

Sample Preparation Data Acquisition

Place a drop of CBrzF2 Cover with a second Mount sample in Acquire background
on a salt plate salt plate to form a thin film FTIR spectrometer spectrum
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Figure 1: Workflow for IR Spectroscopy.
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Figure 2: Workflow for Raman Spectroscopy.
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Figure 3: Workflow for NMR Spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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